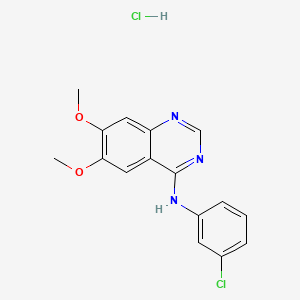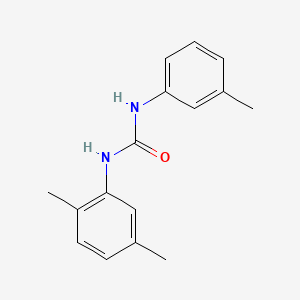
1-(2,5-Dimethylphenyl)-3-(3-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AK963, also known as 40708899, is a potent PAK1 (p21-activated kinase 1) inhibitor, which suppresses the proliferation of human gastric cancer cells significantly by downregulation of PAK1-NFκB-CyclinB1 pathway.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformation
1-(2,5-Dimethylphenyl)-3-(3-methylphenyl)urea has been involved in the synthesis of various chemical compounds. Potkin et al. (2009) discuss its role in the synthesis of sulfonamides and urea derivative containing isoxazole fragments, highlighting its versatility in organic synthesis (Potkin, Petkevich, & Zalesskaya, 2009).
Environmental and Analytical Chemistry
In the field of environmental and analytical chemistry, Li Fang-shi (2007) developed an indirect competitive ELISA for determining isoproturon, a urea herbicide, in soil and flour. This study indicates the potential use of similar urea derivatives in environmental monitoring and food safety (Li Fang-shi, 2007).
Anion Coordination Chemistry
The anion coordination chemistry of related urea-based ligands was explored by Wu et al. (2007), revealing how these compounds interact with various anions. This provides insights into the potential use of 1-(2,5-Dimethylphenyl)-3-(3-methylphenyl)urea in similar coordination complexes (Wu, Huang, Xia, Yang, & Janiak, 2007).
Spectroscopic Characterization
Saraçoǧlu and Ekici (2015) conducted spectroscopic characterization and X-ray structure studies on a similar compound, providing valuable data for understanding the physical and chemical properties of urea derivatives, which can be applied to 1-(2,5-Dimethylphenyl)-3-(3-methylphenyl)urea (Saraçoǧlu & Ekici, 2015).
Medicinal Chemistry
In medicinal chemistry, urea derivatives have been explored for their potential as anticancer agents. Feng et al. (2020) synthesized and evaluated a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, highlighting the therapeutic potential of such compounds (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).
Quantum Chemistry and Material Science
In the field of quantum chemistry and material science, Karakurt et al. (2016) performed molecular structure and computational studies on a molecule similar to 1-(2,5-Dimethylphenyl)-3-(3-methylphenyl)urea, demonstrating its potential applications in material science (Karakurt, Cukurovalı, Subasi, & Kani, 2016).
Propiedades
Número CAS |
445007-59-0 |
|---|---|
Nombre del producto |
1-(2,5-Dimethylphenyl)-3-(3-methylphenyl)urea |
Fórmula molecular |
C16H18N2O |
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
1-(2,5-dimethylphenyl)-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C16H18N2O/c1-11-5-4-6-14(9-11)17-16(19)18-15-10-12(2)7-8-13(15)3/h4-10H,1-3H3,(H2,17,18,19) |
Clave InChI |
BAIIKMBZYOWCBK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)C)C |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AK-963; AK 963; AK963; 40708899 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



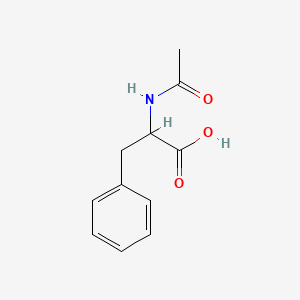
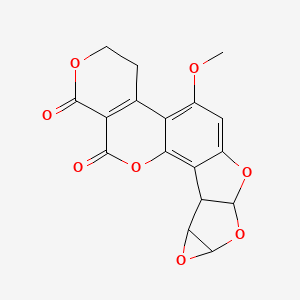
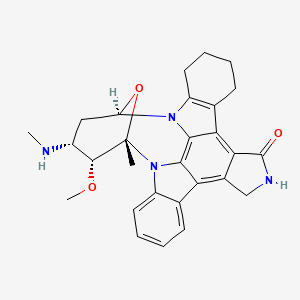
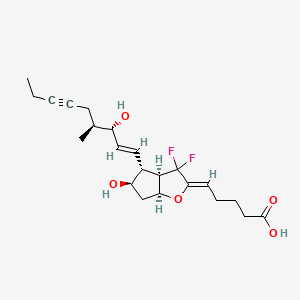
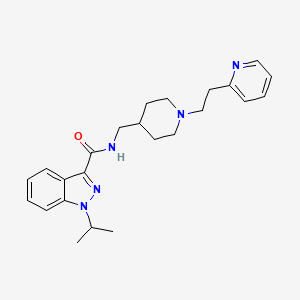
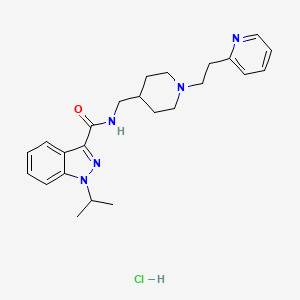
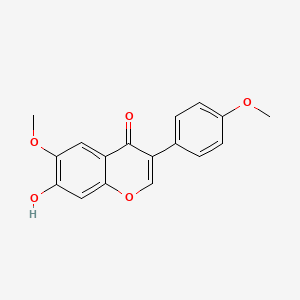
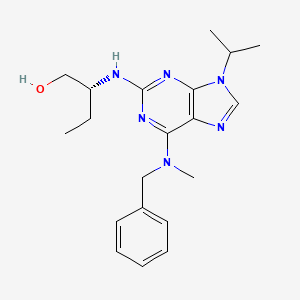
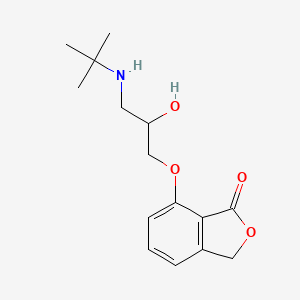
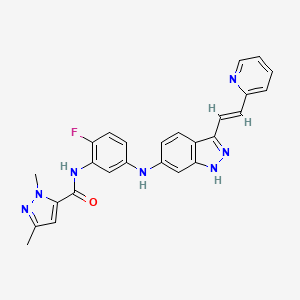
![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1664416.png)
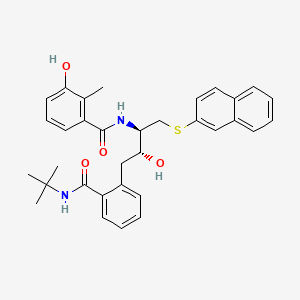
![2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile](/img/structure/B1664420.png)
